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Compound of Interest

Compound Name: 3-Furoic acid

Cat. No.: B149116

Introduction

3-Furoic acid (also known as furan-3-carboxylic acid) is a heterocyclic organic compound with
the molecular formula CsH4Os. As a valuable building block in medicinal chemistry and
materials science, a thorough understanding of its structural and electronic properties is crucial.
This technical guide provides an in-depth overview of the spectroscopic data of 3-furoic acid,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). The information presented herein is intended for researchers,
scientists, and professionals in drug development and related fields to facilitate the
identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy of 3-furoic acid reveals three signals corresponding to
the three protons on the furan ring and one signal for the carboxylic acid proton. The chemical
shifts (0) are influenced by the electron-withdrawing nature of the carboxylic acid group and the
electronegativity of the oxygen atom in the furan ring. The observed chemical shifts and
coupling constants (J) can vary slightly depending on the solvent used.
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Table 1: *H NMR Spectroscopic Data for 3-Furoic Acid

S Chemical Shift Chemical Shift Coupling
roton
. (d) in CDCIs (0) in DMSO-de  Multiplicity Constants (J)
Assighment .
(ppm) (ppm) in Hz

J(H5, H4) = 1.5,
H5 ~8.12 ~8.31 dd

J(H5, H2) = 0.8
H2 ~7.45 ~7.78 t J(H2, H4) = 1.9

J(H4, H5) = 1.5,
H4 ~6.78 ~6.76 dd

J(H4, H2) = 1.9
COOH ~12.26 ~12.0 (broad) S -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the concentration.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information on the different carbon
environments within the 3-furoic acid molecule. The spectrum will show five distinct signals:
four for the furan ring carbons and one for the carboxylic acid carbon.

Table 2: 3C NMR Spectroscopic Data for 3-Furoic Acid

. Approximate Chemical Shift () in DMSO-
Carbon Assignment

ds (ppm)
C=0 (Carboxylic Acid) ~167
Cc2 ~147
C5 ~145
C3 ~118
C4 ~112
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Note: The assignments are based on typical chemical shift ranges for substituted furans and
carboxylic acids.[1] Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 3-furoic acid is
characterized by the presence of a carboxylic acid and a furan ring.

Table 3: Key IR Absorption Bands for 3-Furoic Acid

Wavenumber (cm~?) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~1700 C=0 stretch Carboxylic Acid
~1600 - 1450 C=C stretch Furan Ring
Furan Ring and Carboxylic
~1200 - 1000 C-O stretch )
Acid
~3100 =C-H stretch Furan Ring

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It is used to determine the molecular weight and elemental
composition of a compound, as well as to elucidate its structure through fragmentation
patterns.

Table 4: Mass Spectrometry Data for 3-Furoic Acid
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Parameter Value
Molecular Formula CsH40s
Molecular Weight 112.08 g/mol
Mass of Molecular lon (M+) 112 m/z

Key Fragment lons (m/z) 95, 67, 39

Interpretation of Fragmentation: The mass spectrum of 3-furoic acid typically shows a
prominent molecular ion peak at m/z 112.[2] Common fragmentation pathways for carboxylic
acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-
COOH, M-45).[3] For 3-furoic acid, a significant fragment is often observed at m/z 95,
corresponding to the loss of a hydroxyl group.[2] Further fragmentation of the furan ring can
lead to smaller charged species.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid
organic compound like 3-furoic acid.

NMR Spectroscopy (*H and **C)

e Sample Preparation:
o Weigh approximately 5-10 mg of 3-furoic acid.

o Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
o Data Acquisition:
o Place the NMR tube in the spectrometer.

o Shim the magnetic field to achieve optimal homogeneity.
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o Acquire the *H NMR spectrum using a standard pulse sequence.

o Acquire the 3C NMR spectrum, often using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

e Sample Preparation:

o

Place a small amount (a few milligrams) of 3-furoic acid in a small test tube or vial.

o Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the
solid.

o Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire the background spectrum (of the clean salt plate).

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation (with derivatization for GC analysis):

o For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid
group of 3-furoic acid is often derivatized (e.g., by silylation) to increase its volatility.

o Dissolve a small amount of 3-furoic acid in a suitable solvent.
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o Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
o Heat the mixture to complete the reaction.
» Data Acquisition:

o Inject a small volume (typically 1 pL) of the derivatized sample solution into the GC-MS
instrument.

o The sample is vaporized and separated on the GC column based on its boiling point and
interaction with the stationary phase.

o The separated components elute from the column and enter the mass spectrometer,
where they are ionized (typically by electron impact), fragmented, and detected.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound like 3-furoic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Furoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Furoic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149116#spectroscopic-data-of-3-furoic-acid-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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